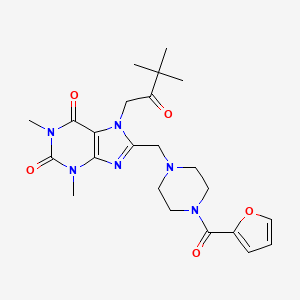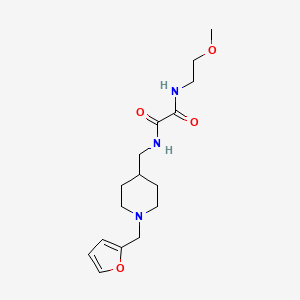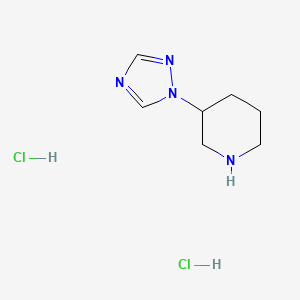
N-(5-Chloro-3-formylpyridin-2-YL)pivalamide
Descripción general
Descripción
N-(5-Chloro-3-formylpyridin-2-YL)pivalamide, also known as CF33, is a small molecule that has been identified as a potential anticancer agent. It was first synthesized by scientists at the University of Illinois in 2014, and since then, several studies have been conducted to investigate its potential as a cancer treatment.
Mecanismo De Acción
The exact mechanism of action of N-(5-Chloro-3-formylpyridin-2-YL)pivalamide is not yet fully understood, but it is believed to work by inhibiting the activity of a protein called SIRT2. SIRT2 is involved in the regulation of cell growth and division, and its inhibition can lead to the death of cancer cells.
Biochemical and Physiological Effects:
N-(5-Chloro-3-formylpyridin-2-YL)pivalamide has been shown to have several biochemical and physiological effects. In addition to its ability to inhibit the growth of cancer cells and induce apoptosis, N-(5-Chloro-3-formylpyridin-2-YL)pivalamide has also been shown to inhibit the migration and invasion of cancer cells. Furthermore, N-(5-Chloro-3-formylpyridin-2-YL)pivalamide has been shown to induce autophagy, a process in which cells break down and recycle their own components.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(5-Chloro-3-formylpyridin-2-YL)pivalamide is that it is a small molecule, which makes it easier to synthesize and study in the laboratory. In addition, N-(5-Chloro-3-formylpyridin-2-YL)pivalamide has been shown to have low toxicity in normal cells, which makes it a potentially safe and effective cancer treatment. However, one limitation of N-(5-Chloro-3-formylpyridin-2-YL)pivalamide is that its mechanism of action is not yet fully understood, which makes it difficult to optimize its effectiveness as a cancer treatment.
Direcciones Futuras
There are several future directions for research on N-(5-Chloro-3-formylpyridin-2-YL)pivalamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective cancer treatments. Another direction is to explore the potential of N-(5-Chloro-3-formylpyridin-2-YL)pivalamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, future research could focus on the development of more efficient and cost-effective synthesis methods for N-(5-Chloro-3-formylpyridin-2-YL)pivalamide, which could make it more accessible for cancer research and treatment.
Aplicaciones Científicas De Investigación
N-(5-Chloro-3-formylpyridin-2-YL)pivalamide has been the subject of several scientific studies, which have explored its potential as an anticancer agent. In vitro studies have shown that N-(5-Chloro-3-formylpyridin-2-YL)pivalamide is able to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. In addition, N-(5-Chloro-3-formylpyridin-2-YL)pivalamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-(5-chloro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-11(2,3)10(16)14-9-7(6-15)4-8(12)5-13-9/h4-6H,1-3H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSXRMQQJURPLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=N1)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Chloro-3-formylpyridin-2-YL)pivalamide | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Bromo-4-formylphenoxy)methyl]benzonitrile](/img/structure/B2484985.png)
![N'-[(2,6-dichlorobenzyl)oxy]-2-pyridinecarboximidamide](/img/structure/B2484986.png)

![Isobutyl 1,3,7-trimethyl-5-(4-nitrophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2484989.png)
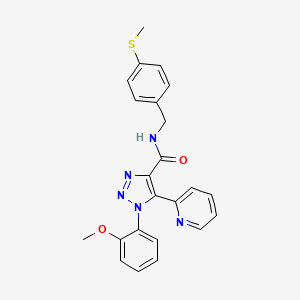
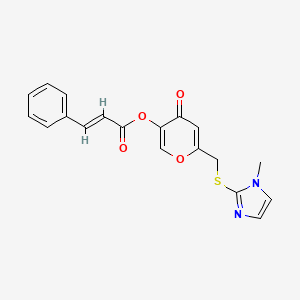
![tert-butyl N-[2-(5-bromo-2-methylphenyl)ethyl]carbamate](/img/structure/B2484992.png)
![8-(3,4-dimethylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2484996.png)
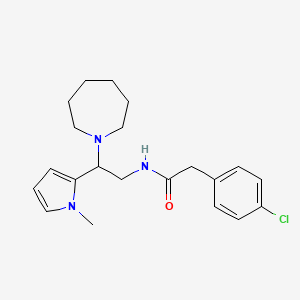
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2484999.png)
